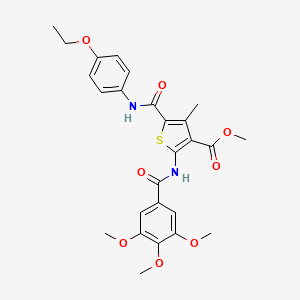
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)-: is a chemical compound with the molecular formula C8H8ClN3O5S and a molecular weight of 293.68 g/mol This compound is characterized by the presence of a morpholine ring substituted with a 5-chloro-3,4-dinitro-2-thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- typically involves the nitration of a thienyl precursor followed by chlorination and subsequent reaction with morpholine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state products.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chlorine atom and the thienyl ring contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
- Morpholine, 4-(5-chloro-2-thienyl)-
- Morpholine, 4-(3,4-dinitro-2-thienyl)-
- Morpholine, 4-(5-bromo-3,4-dinitro-2-thienyl)-
Comparison: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- is unique due to the presence of both chloro and dinitro substituents on the thienyl ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro groups enhances its potential as an oxidizing agent, while the chlorine atom provides opportunities for further functionalization through substitution reactions .
Eigenschaften
CAS-Nummer |
680212-26-4 |
|---|---|
Molekularformel |
C8H8ClN3O5S |
Molekulargewicht |
293.69 g/mol |
IUPAC-Name |
4-(5-chloro-3,4-dinitrothiophen-2-yl)morpholine |
InChI |
InChI=1S/C8H8ClN3O5S/c9-7-5(11(13)14)6(12(15)16)8(18-7)10-1-3-17-4-2-10/h1-4H2 |
InChI-Schlüssel |
ZAUAZIZNNOLHEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)



![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)



